BenchChemオンラインストアへようこそ!

3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine

Physicochemical Properties LogP Drug-likeness

3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 2230800-00-5) is a halogenated heterocyclic building block belonging to the pyrazolo[3,4-c]pyridine family. Its structure features a bromine atom at the C-3 position, a methoxy group at C-7, and a methyl group on N-1.

Molecular Formula C8H8BrN3O
Molecular Weight 242.076
CAS No. 2230800-00-5
Cat. No. B2447849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine
CAS2230800-00-5
Molecular FormulaC8H8BrN3O
Molecular Weight242.076
Structural Identifiers
SMILESCN1C2=C(C=CN=C2OC)C(=N1)Br
InChIInChI=1S/C8H8BrN3O/c1-12-6-5(7(9)11-12)3-4-10-8(6)13-2/h3-4H,1-2H3
InChIKeyPULXYDGRUILEHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 2230800-00-5) Procurement Guide


3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 2230800-00-5) is a halogenated heterocyclic building block belonging to the pyrazolo[3,4-c]pyridine family. Its structure features a bromine atom at the C-3 position, a methoxy group at C-7, and a methyl group on N-1 . The pyrazolo[3,4-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, appearing in kinase inhibitors and other bioactive molecules [1]. Unlike simple indazoles, the pyridine nitrogen in this scaffold provides an additional vector for hydrogen bonding and influences electronic distribution, which is crucial for target engagement in fragment-based drug discovery (FBDD) [1].

Why Generic 3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine Substitution Poses Risks


Simply interchanging closely related pyrazolopyridine isomers or analogs without verifying their performance can lead to synthetic failure or misleading biological results. The [3,4-c] ring fusion geometry in this compound dictates the spatial orientation of substituents, which is fundamentally different from [4,3-b] or [1,5-a] isomers [1]. Even within the [3,4-c] series, minor changes such as the shift of the methoxy group from C-7 to C-5, or the removal of the N-1 methyl group, alter the compound's LogP and electronic character. The C-3 bromide is not just a placeholder; its unique reactivity in cross-coupling reactions is influenced by the electron-donating methoxy group at C-7 [2]. Substituting with a non-optimized analog can result in lower yields during fragment elaboration or loss of key binding interactions.

3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine: Quantitative Differentiation Evidence


Physicochemical Property Comparison: N1-Methyl vs. N1-H Analog

The N-1 methyl group on the target compound increases lipophilicity relative to its N1-unsubstituted analog, 3-bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine. This modification enhances passive membrane permeability potential, a critical factor in cell-based assays .

Physicochemical Properties LogP Drug-likeness

Regioisomeric Impact on Synthetic Utility: 7-Methoxy vs. 5-Methoxy

The position of the methoxy group on the pyridine ring dramatically changes the electronic environment and, consequently, the reactivity of the C-3 bromine in cross-coupling reactions. The 7-methoxy group in the target compound exerts a distinct electronic effect on the pyridine ring compared to the 5-methoxy analog, which can lead to different reaction rates and yields in Suzuki-Miyaura couplings [1].

Regiochemistry Synthetic Handles Cross-Coupling

Key Role of the C-3 Bromine in Diversification: Comparison to Non-Halogenated Core

The C-3 bromine atom is essential for the stepwise functionalization of the pyrazolo[3,4-c]pyridine scaffold. A published synthetic methodology demonstrates that this bromide specifically allows for diversification through tandem borylation and Suzuki-Miyaura cross-coupling, a strategy not possible with the non-halogenated core [1]. Compound 5 in the referenced synthesis, which contains a similar C-3 bromo group, served as a key intermediate, and over 250 g of it was successfully prepared, demonstrating the scalability of this approach [2].

Fragment Elaboration C-H Activation Cross-Coupling

Scaffold Divergence: [3,4-c] vs. [4,3-b] Pyrazolopyridine Isomers

The target compound's [3,4-c]pyridine scaffold is a distinct chemotype from the [4,3-b]pyridine isomer, such as 3-Bromo-5-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine . These scaffolds are not isosteric; they present hydrogen bond acceptors (the pyridine nitrogen) in different spatial orientations, which can lead to profoundly different selectivity profiles against kinase panels. While no direct kinase inhibition data for these specific compounds was found, the property difference underscores that they are not interchangeable.

Kinase Selectivity Fragment Library Isosterism

Optimal Use Cases for 3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine in R&D


Fragment-Based Drug Discovery (FBDD) for Kinase Targets

The multi-vector functionalization pathway demonstrated for the pyrazolo[3,4-c]pyridine scaffold makes this compound a prime candidate for FBDD libraries. The C-3 bromine serves as a versatile handle for late-stage diversification via Suzuki-Miyaura cross-coupling, allowing rapid exploration of chemical space from a single fragment hit [1]. This is a key feature for medicinal chemistry programs targeting kinases and other ATP-binding proteins.

Synthesis of Pim Kinase Inhibitor Intermediates

Patents disclose that substituted pyrazolo[3,4-c]pyridines are potent inhibitors of Pim kinases, which are therapeutic targets in oncology [2]. This specific compound, with its strategically placed bromine, methoxy, and methyl groups, can serve as a valuable intermediate for synthesizing a range of Pim-1, Pim-2, and Pim-3 inhibitor analogs, as it allows for efficient SAR studies at multiple positions.

Scalable and Selective Synthesis of Drug Candidates

The established synthetic route for analogous 3-bromo-substituted pyrazolo[3,4-c]pyridines has been demonstrated on a multi-hundred-gram scale with high purity [3]. This indicates that chemical processes using this building block can be confidently scaled beyond milligram quantities, making it suitable for preparing advanced leads and preclinical candidates where larger quantities of material are required.

Vectorial Elaboration Platform for SAR Studies

Unlike non-halogenated analogs, this compound enables a defined growth vector strategy. The C-3 bromine can be exploited independently from the C-7 methoxy group and the N-1 methyl group, providing three unique positions for systematic optimization [1]. This is crucial for programs aiming to fine-tune potency, selectivity, and pharmacokinetic properties in parallel.

Quote Request

Request a Quote for 3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.